molecular formula C21H36O4 B104618 1-Monolinolenoyl-rac-glycerol CAS No. 18465-99-1

1-Monolinolenoyl-rac-glycerol

Cat. No. B104618
CAS RN: 18465-99-1
M. Wt: 352.5 g/mol
InChI Key: GGJRAQULURVTAJ-PDBXOOCHSA-N
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Description

1-Monolinolenoyl-rac-glycerol is a monoacylglycerol, which is a type of glyceride consisting of a single fatty acid chain attached to a glycerol backbone. While the provided papers do not specifically address 1-Monolinolenoyl-rac-glycerol, they do provide insights into similar compounds and their behaviors, which can be extrapolated to understand the characteristics of 1-Monolinolenoyl-rac-glycerol.

Synthesis Analysis

The enzymatic esterification of glycerol to produce regioisomerically pure 1(3)-rac-monoacylglycerols is described in one of the studies . This process involves the use of various lipases and acyl donors in aprotic organic solvents with low water content. The success of the synthesis relies on creating an artificial interphase between the hydrophilic glycerol and the hydrophobic reaction medium, as well as an efficient system for separating the desired monoacylglycerol from the reaction mixture .

Molecular Structure Analysis

The molecular structure of monoacylglycerols like 1-Monolinolenoyl-rac-glycerol consists of a glycerol backbone with a fatty acid chain attached to one of the hydroxyl groups. The studies provided do not directly analyze the molecular structure of 1-Monolinolenoyl-rac-glycerol, but they do offer insights into the structure of similar compounds. For instance, the study on 1-O-hexadecylglycerol monoesterification provides data on the chromatographic identification and nuclear magnetic resonance spectra of the monoesters, which can be useful for understanding the structural aspects of related monoacylglycerols .

Chemical Reactions Analysis

The chemical reactions involving monoacylglycerols typically include esterification and acyl migration. The provided papers discuss the enzymatic esterification process to produce monoacylglycerols and the occurrence of acyl migration during the esterification of 1-O-hexadecylglycerol . These reactions are crucial for the synthesis and modification of monoacylglycerols, including 1-Monolinolenoyl-rac-glycerol.

Physical and Chemical Properties Analysis

The physical and chemical properties of monoacylglycerols are influenced by the length and saturation of the fatty acid chain, as well as the temperature and pressure conditions. For example, the phase characteristics of 1-monopalmitoyl-rac-glycerol monolayers at the air/water interface are studied, revealing phase transitions between orthorhombic structures with different tilt angles of the alkyl chains at varying temperatures . These findings can help predict the behavior of 1-Monolinolenoyl-rac-glycerol under similar conditions.

Scientific Research Applications

1. Conversion to Value-Added Chemicals

1-Monolinolenoyl-rac-glycerol, due to its unique structure and characteristics, is a promising substrate for the transformation into various value-added chemicals. The catalytic and electro-chemical oxidation of glycerol can lead to the production of commodities crucial for pharmaceutical, polymer, and food industries. Sol-immobilization is noted as a particularly effective method for preparing catalysts, allowing for the fine distribution of metal nanoparticles and thus, improving the selectivity for desired products. Moreover, the combination of electro-chemical oxidation with oxygen or water reduction processes presents significant economic and environmental benefits, potentially leading to simultaneous generation of value-added chemicals and electrical energy (Talebian-Kiakalaieh, Amin, Rajaei, & Tarighi, 2018).

2. Bio-Renewable Source for C3 Chemicals

The conversion of glycerol, a primary by-product of biodiesel manufacturing, into valuable C3 chemicals like acrolein, lactic acid, 1,3-dihydroxyacetone, and 1,3-propanediol, is of significant importance. These transformations are environmentally friendly and economically attractive due to their sustainable and atomic economical nature. Recent progress includes high yields over appropriate catalysts and insights into reaction mechanisms and networks. This highlights the potential of glycerol as a renewable resource for generating economically significant chemicals (Wang, Xiao, & Xiao, 2019).

3. Esterification to Produce Industrial Chemicals

The esterification of glycerol with fatty acids like oleic acid has gained attention due to the commercial value of the resulting products. This process traditionally requires harsh conditions but recent developments in solid acid catalysts are promising for more environmentally benign methods. The hydrophobicity of catalyst surfaces is crucial for enhancing the reaction activity between polar glycerol and the immiscible phase of reactants. Understanding these catalysts and their selectivity can provide new pathways for the production of valuable industrial chemicals (Kong, Aroua, & Wan Daud, 2015).

properties

IUPAC Name

2,3-dihydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJRAQULURVTAJ-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018171
Record name 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Monolinolenoyl-rac-glycerol

CAS RN

18465-99-1
Record name 1-Linolenoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18465-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxypropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCERYL 1-LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D653SPR2BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
RA Awl, EN Frankel, D Weisleder - Lipids, 1989 - Wiley Online Library
Triacylglycerols containing linoleate and linolenate found in vegetable oils were synthesized in gram quantities for oxidation studies. Two acylation methods were examined to convert …
Number of citations: 31 aocs.onlinelibrary.wiley.com
P Angers, J Arul - Journal of the American Oil Chemists' …, 1999 - Wiley Online Library
… glycerol, 2-monopalmitoylglycerol, 1-monopalmitoleoyl-rac-glycerol, 1-monostearoyl-rac-glycerol, 1monooleoyl-rac-glycerol, 1-monolinoleoyl-rac-glycerol, 1monolinolenoyl-rac-glycerol…
Number of citations: 38 aocs.onlinelibrary.wiley.com
S Ilyas, P Santoso, YH Midoen… - Journal of Pharmacy & …, 2023 - jppres.com
… as arylnapthalene, triterpenoids, 2-hydroxybenzoic acid, isomastikadienonal acid, quinoprene, linolenic acid, terpinyl isobutyrate, scortechinone B, and 1-monolinolenoyl-racglycerol, …
Number of citations: 3 jppres.com
JF Lockwood, J Cao, P Burn… - American Journal of …, 2003 - journals.physiology.org
Acyl CoA-monoacylglycerol acyltransferase (MGAT) catalyzes the first step in triacyglycerol resynthesis involved in dietary absorption in enterocytes. Despite its potentially important …
Number of citations: 40 journals.physiology.org
Ö GÜLMEZ, M ÖZDAL, ÖF ALGUR… - Journal of the Institute of …, 2021 - dergipark.org.tr
In this study, alcohol extracts of Pleurotus sajor-caju and Pleurotus ostreatus which are edible mushroom species were obtained and their extract contents were determined by GC-MS. …
Number of citations: 6 dergipark.org.tr
M Spaggiari, L Righetti, S Folloni… - … Journal of Food …, 2020 - Wiley Online Library
Rice (Oryza sativa L.) bran is an important by‐product produced during the milling of brown rice, rich in several valuable compounds, such as lipids. Moreover, considering the …
Number of citations: 7 ifst.onlinelibrary.wiley.com
OZ Al-Hayali, MF AL-Marjani, A Maleki - Karbala International Journal of …, 2022 - iasj.net
Abstract Treatment failure and persistent infection are two serious problems that result from Staphylococcus aureus having decreased vancomycin susceptibility. The present study …
Number of citations: 5 www.iasj.net
OZ Al-Hayali, MFAL Marjani… - Iraqi Journal of Science, 2023 - ijs.uobaghdad.edu.iq
Rosemary is a well-known aromatic and medicinal plant used to treat various ailments. This study evaluated Rosmarinus officinalis essential oil for its phytochemical and antibacterial …
Number of citations: 2 ijs.uobaghdad.edu.iq
VN Olshyk, IV Melsitova, IL Yurkova - Chemistry and Physics of Lipids, 2014 - Elsevier
Under condition of ROS formation in lipid membranes, free radical reactions can proceed in both hydrophobic (peroxidation of lipids, POL) and polar (free radical fragmentation) parts of …
Number of citations: 21 www.sciencedirect.com
A Mridha, PK Gopal, S Paul - Pharmacognosy Journal, 2020 - mail.phcogj.com
Introduction: Algae comprise a promising source of novel components with potent therapeutic agents. In particular, algae have been considered as a potential source of new bioactive …
Number of citations: 4 mail.phcogj.com

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